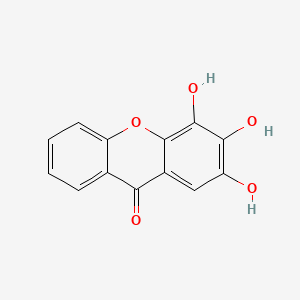

2,3,4-Trihydroxyxanthone

Description

Structure

3D Structure

Properties

CAS No. |

6563-41-3 |

|---|---|

Molecular Formula |

C13H8O5 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

2,3,4-trihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O5/c14-8-5-7-10(15)6-3-1-2-4-9(6)18-13(7)12(17)11(8)16/h1-5,14,16-17H |

InChI Key |

WAZRUXBJQIYYGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3O2)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4 Trihydroxyxanthone and Its Structural Analogs

Specific Reaction Pathways for 2,3,4-Trihydroxyxanthone Derivatives

The synthesis of this compound and its analogs often involves the condensation of a hydroxybenzoic acid derivative with a phenolic precursor. These reactions are typically facilitated by a condensing agent that promotes both the initial acylation and the subsequent intramolecular cyclization to form the characteristic dibenzo-γ-pyrone scaffold of the xanthone (B1684191).

Synthesis from Gallic Acid and Phenolic Precursors (e.g., o-Cresol (B1677501) for 2,3,4-Trihydroxy-5-methyl Xanthone)

A key example of this synthetic strategy is the preparation of 2,3,4-trihydroxy-5-methyl xanthone. neliti.comresearchgate.netuii.ac.iduii.ac.id This derivative is synthesized from gallic acid (3,4,5-trihydroxybenzoic acid) and o-cresol (2-methylphenol). neliti.comresearchgate.netuii.ac.iduii.ac.id The reaction is a modification of the Grover, Shah, and Shah (GSS) method and employs Eaton's reagent to drive the acylation-dehydration process. researchgate.netuii.ac.iduii.ac.id

In a typical procedure, gallic acid and o-cresol are heated together in the presence of Eaton's reagent. neliti.comresearchgate.netuii.ac.id The mixture is maintained at 80°C for a period of three hours. neliti.comuii.ac.iduii.ac.id This one-pot synthesis results in the formation of 2,3,4-trihydroxy-5-methyl xanthone, which has been isolated as a dark red viscous liquid. neliti.comuii.ac.iduii.ac.id The reported yield for this specific transformation is 43%. neliti.comresearchgate.netuii.ac.iduii.ac.id The successful synthesis and structural confirmation of the product were established through various analytical techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). researchgate.netuii.ac.iduii.ac.id

Table 1: Reaction Parameters for the Synthesis of 2,3,4-Trihydroxy-5-methyl Xanthone

| Parameter | Value | Source(s) |

| Hydroxybenzoic Acid | Gallic Acid | neliti.comresearchgate.netuii.ac.iduii.ac.id |

| Phenolic Precursor | o-Cresol | neliti.comresearchgate.netuii.ac.iduii.ac.id |

| Catalyst/Solvent | Eaton's Reagent | neliti.comresearchgate.netuii.ac.iduii.ac.id |

| Temperature | 80°C | neliti.comuii.ac.iduii.ac.id |

| Reaction Time | 3 hours | neliti.comuii.ac.iduii.ac.id |

| Product Yield | 43% | neliti.comresearchgate.netuii.ac.iduii.ac.id |

Role of Eaton's Reagent in Acylation-Dehydration Processes

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a powerful and efficient condensing agent widely used in the synthesis of xanthones. nih.govup.pt It has been shown to be superior to older catalytic systems like zinc chloride (ZnCl₂) in phosphoryl chloride (POCl₃). nih.govup.pt The reagent's effectiveness stems from its ability to facilitate a one-pot cyclodehydration reaction. japsonline.comichem.md

The synthetic mechanism involves several key steps. nih.govjapsonline.comunram.ac.id First, the methanesulfonic acid protonates the carbonyl group of the benzoic acid derivative (e.g., gallic acid). japsonline.comunram.ac.id This activation increases the electrophilicity of the carboxyl carbon, promoting the formation of a reactive acylium ion. nih.gov This acylium ion is then attacked by the electron-rich phenolic precursor (e.g., o-cresol) in a Friedel-Crafts acylation reaction, leading to the formation of a benzophenone (B1666685) intermediate. nih.govjapsonline.com Subsequently, the phosphorus pentoxide component of Eaton's reagent acts as a potent dehydrating agent, facilitating the intramolecular cyclization (dehydration) of the benzophenone intermediate to yield the final xanthone structure. ichem.mdresearchgate.net A significant advantage of using Eaton's reagent is that the benzophenone intermediate is typically not isolated, streamlining the process. nih.govresearchgate.net

However, the efficacy of Eaton's reagent is dependent on the electronic properties of the substrates. nih.govtubitak.gov.tr The method is most effective when utilizing very electron-rich phenol (B47542) substrates, such as phloroglucinol (B13840) and its derivatives. nih.govtubitak.gov.trresearchgate.net Its utility is limited with electron-poor phenols, which are generally not suitable for this transformation. tubitak.gov.trresearchgate.net

Table 2: Advantages of Eaton's Reagent in Xanthone Synthesis

| Feature | Description | Source(s) |

| Efficiency | Provides high yields (often 80-95%) for suitable substrates. | up.ptresearchgate.net |

| One-Pot Synthesis | Combines acylation and cyclization in a single step without isolating the benzophenone intermediate. | nih.govjapsonline.comresearchgate.net |

| Superiority | More effective than traditional catalysts like ZnCl₂/POCl₃. | nih.govup.pt |

| Mechanism | Acts as both an acid catalyst (methanesulfonic acid) and a strong dehydrating agent (P₂O₅). | nih.govichem.md |

Biosynthetic Pathways of Xanthones: Implications for 2,3,4 Trihydroxyxanthone

Shikimate Pathway Origin of Xanthone (B1684191) Core

The biosynthesis of the xanthone core in higher plants is of a mixed origin, drawing precursors from both the shikimate and acetate (B1210297) pathways. mdpi.comnih.govresearchgate.net The shikimate pathway, a central route in the biosynthesis of aromatic compounds, provides one of the two aromatic rings (B-ring) of the xanthone structure. frontiersin.orgnih.gov This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, specifically phosphoenolpyruvate (B93156) and erythrose 4-phosphate, to produce shikimate. frontiersin.org Subsequent enzymatic steps lead to the formation of aromatic amino acids, with L-phenylalanine often being a key intermediate in the biosynthesis of various phenolics, including xanthones. frontiersin.orgnih.gov

The shikimate pathway can proceed through either an L-phenylalanine-dependent or an L-phenylalanine-independent route to generate the precursors necessary for xanthone formation. frontiersin.orgnih.govnih.gov In the L-phenylalanine-dependent pathway, observed in families like Hypericaceae, L-phenylalanine is converted to trans-cinnamic acid, which eventually leads to the formation of benzoyl-CoA. frontiersin.orgnih.gov Alternatively, the L-phenylalanine-independent pathway, prominent in the Gentianaceae family, directly converts a shikimate-derived precursor to 3-hydroxybenzoic acid. frontiersin.orgresearchgate.net Both pathways ultimately converge on the production of a key benzophenone (B1666685) intermediate. frontiersin.orgnih.govmdpi.com

Acetate Pathway Contributions to Xanthone Biosynthesis

While the shikimate pathway provides the B-ring of the xanthone, the A-ring is derived from the acetate pathway (also known as the polyketide pathway). mdpi.comresearchgate.netmdpi.com This pathway utilizes malonyl-CoA, a C2-unit donor, which is produced from acetyl-CoA. In the context of xanthone biosynthesis, three molecules of malonyl-CoA are condensed with a starter molecule derived from the shikimate pathway. mdpi.comnih.gov This condensation reaction is a crucial step that brings together the contributions from both the shikimate and acetate pathways, leading to the formation of the initial benzophenone structure. mdpi.com

Central Benzophenone Intermediates in Xanthone Formation

Benzophenones are central intermediates in the biosynthesis of xanthones. researchgate.netnih.govresearchgate.netnumberanalytics.com The condensation of the shikimate-derived starter unit (e.g., benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS). mdpi.comnih.gov This reaction yields a trihydroxybenzophenone intermediate. For instance, in Hypericum androsaemum, benzoyl-CoA is condensed to form 2,4,6-trihydroxybenzophenone (B1214741) (2,4,6-THB). mdpi.comnih.gov

The trihydroxybenzophenone intermediate undergoes further modification to become the pivotal precursor for xanthone ring formation: 2,3',4,6-tetrahydroxybenzophenone (B1214623) (2,3',4,6-THB). nih.govresearchgate.netnih.govresearchgate.netnumberanalytics.commedchemexpress.com This conversion is catalyzed by a cytochrome P450 monooxygenase, specifically benzophenone 3'-hydroxylase (B3'H), which introduces a hydroxyl group onto the B-ring of the benzophenone. mdpi.comnih.gov The formation of 2,3',4,6-THB is a critical branching point, as this molecule is the direct precursor that undergoes cyclization to form the xanthone core. nih.govfrontiersin.orgnih.govmdpi.commedchemexpress.com All biosynthetic routes leading to xanthones in plants converge at the formation of this central intermediate. nih.govnih.govmdpi.com

Enzymatic Catalysis in Xanthone Ring Closure

The final step in the formation of the basic xanthone skeleton is the intramolecular cyclization of 2,3',4,6-THB. This reaction is catalyzed by specific enzymes that ensure the correct regioselective ring closure. mdpi.commedchemexpress.com

The cyclization of 2,3',4,6-THB into the xanthone core occurs via an oxidative phenol (B47542) coupling reaction. mdpi.commedchemexpress.com This intramolecular C-O phenol coupling is catalyzed by enzymes known as xanthone synthases, which are members of the cytochrome P450 oxidase (CYP oxidase) family. nih.govmdpi.com These enzymes facilitate the formation of a new ether linkage between the two aromatic rings of the benzophenone precursor. The reaction is proposed to proceed through the formation of a phenoxy radical, which then attacks the other aromatic ring, leading to the closure of the pyrone ring characteristic of the xanthone structure. frontiersin.org

The regioselectivity of the oxidative phenol coupling reaction determines which xanthone precursor is formed. mdpi.commedchemexpress.com The cyclization of 2,3',4,6-THB can occur either at the ortho or para position relative to the 3'-hydroxyl group of the B-ring. mdpi.comresearchgate.net

Ortho-cyclization results in the formation of 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) . This is the predominant pathway in species like Centaurium erythraea. frontiersin.orgnih.gov The enzyme responsible for this specific cyclization is 1,3,5-THX synthase (CYP81AA2). nih.govmdpi.com

Para-cyclization leads to the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX) . This pathway is characteristic of species such as Hypericum androsaemum and Garcinia mangostana. frontiersin.orgnih.gov The enzyme catalyzing this reaction is 1,3,7-THX synthase (CYP81AA1). nih.govmdpi.com

These two trihydroxyxanthones serve as the foundational skeletons for the vast diversity of naturally occurring xanthones, which are further modified by hydroxylation, methylation, prenylation, and glycosylation to produce compounds like 2,3,4-trihydroxyxanthone. mdpi.comresearchgate.net

Diversity in Biosynthetic Routes Across Organisms (Plants, Fungi, Lichens, Bacteria)

The biosynthesis of the xanthone scaffold, the core structure of compounds like this compound, displays remarkable diversity across different biological kingdoms. The fundamental pathways for constructing the C6-C1-C6 backbone vary significantly between higher plants and microorganisms such as fungi, lichens, and bacteria. frontiersin.orgmdpi.comnih.gov This divergence in biosynthetic strategy is a primary driver of the vast structural diversity observed in naturally occurring xanthones. nih.govnih.gov

Plants

In higher plants, particularly within families like Clusiaceae, Hypericaceae, and Gentianaceae, xanthone biosynthesis follows a mixed pathway, integrating precursors from both the shikimate and acetate (polyketide) pathways. mdpi.comnih.govresearchgate.net This route begins with the formation of a benzophenone intermediate, which then undergoes intramolecular oxidative coupling to form the central pyrone ring of the xanthone. frontiersin.orgnih.gov

Two main routes lead to the key benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone:

Phenylalanine-Dependent Pathway : Observed in the Hypericaceae family, this pathway starts with the amino acid L-phenylalanine, derived from the shikimate pathway. mdpi.comnih.gov Through a series of enzymatic steps, this leads to the formation of benzoyl-CoA, which then condenses with three molecules of malonyl-CoA (from the acetate pathway) to yield a benzophenone. researchgate.net Specifically, 2,4,6-trihydroxybenzophenone is formed and subsequently hydroxylated to 2,3′,4,6-tetrahydroxybenzophenone. nih.govresearchgate.net

Phenylalanine-Independent Pathway : Prevalent in the Gentianaceae family, this route bypasses L-phenylalanine. mdpi.comnih.gov Instead, an early intermediate of the shikimate pathway is converted to 3-hydroxybenzoic acid. nih.gov This is then activated to 3-hydroxybenzoyl-CoA, which serves as the starter unit for condensation with three malonyl-CoA units, catalyzed by benzophenone synthase (BPS), to form the benzophenone intermediate. mdpi.comresearchgate.net

The crucial step following the formation of 2,3′,4,6-tetrahydroxybenzophenone is a regioselective, intramolecular oxidative phenol coupling reaction. frontiersin.orgresearchgate.net This cyclization is catalyzed by specific cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net Depending on the enzyme's regioselectivity, this reaction can yield different core structures, such as 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, which are the precursors to a vast array of more complex xanthones. frontiersin.orgnih.govnih.gov The formation of differently substituted xanthones, such as this compound, is dependent on the specific hydroxylation and cyclization patterns dictated by the unique enzymes present in a given plant species. cas.cn

Fungi and Lichens

In contrast to the mixed pathway in plants, the biosynthesis of xanthones in fungi (e.g., Aspergillus, Penicillium) and lichens is derived entirely from the acetate-malonate (polyketide) pathway. mdpi.comnih.govrsc.org This pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units, orchestrated by a polyketide synthase (PKS) enzyme, to form a long polyketide chain. ontosight.ai

This polyketide chain then undergoes a series of intramolecular cyclizations and aromatizations to form the complete dibenzo-γ-pyrone skeleton. rsc.org The process often proceeds through an anthraquinone (B42736) intermediate, such as chrysophanol, which is then oxidatively cleaved and rearranged to yield the xanthone core. rsc.org This fundamental difference—a single polyketide origin versus a mixed shikimate-polyketide origin—is the most significant distinction between fungal/lichen and plant xanthone biosynthesis. nih.govresearchgate.net

Bacteria

Bacteria, particularly those from the phylum Actinobacteria (e.g., Streptomyces), also produce xanthones. frontiersin.orgnih.gov The biosynthesis in these prokaryotes presents yet another distinct mechanism. Recent research in actinomycetes has unveiled a unique enzymatic pathway for forming the xanthone scaffold that does not rely on the typical cyclization of a benzophenone intermediate seen in plants or the anthraquinone cleavage seen in fungi. springernature.com

In one studied actinomycete, a single flavin-dependent monooxygenase was found to catalyze three successive oxidative reactions to form the xanthone structure from a polycyclic aromatic precursor. springernature.com The process involves hydroxylation, epoxidation, and a Baeyer-Villiger oxidation, which collectively transform the substrate into the final xanthone product. springernature.com This multi-step, single-enzyme mechanism highlights a convergent evolutionary path to xanthone formation in bacteria, distinct from the pathways in eukaryotes like plants and fungi.

Table 1: Comparison of Xanthone Biosynthetic Pathways Across Organisms

| Organism Group | Primary Biosynthetic Pathway(s) | Key Precursors | Key Intermediates | Crucial Enzymes |

|---|---|---|---|---|

| Plants | Mixed Shikimate and Acetate/Polyketide | L-Phenylalanine or 3-Hydroxybenzoic Acid; Malonyl-CoA | 2,3′,4,6-Tetrahydroxybenzophenone | Benzophenone Synthase (BPS), Cytochrome P450 Monooxygenases (CYPs) |

| Fungi & Lichens | Acetate/Polyketide | Acetyl-CoA, Malonyl-CoA | Polyketide chain, Anthraquinones (e.g., Chrysophanol) | Polyketide Synthase (PKS) |

| Bacteria | Varies; can involve unique oxidative pathways | Polycyclic aromatic precursors | Hydroxylated and epoxidized intermediates | Flavin-dependent Monooxygenases |

Comprehensive Spectroscopic and Analytical Characterization of 2,3,4 Trihydroxyxanthone Structures

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a fundamental analytical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the xanthone (B1684191) scaffold. The FT-IR spectrum of a xanthone derivative provides distinct absorption bands characteristic of its hydroxyl, carbonyl, and aromatic moieties. While specific data for 2,3,4-trihydroxyxanthone is not widely published, analysis of the closely related compound, 2,3,4-trihydroxy-5-methyl xanthone, offers significant insight. researchgate.netuii.ac.id The spectrum for this analog shows a broad absorption band between 3132-3410 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. researchgate.net The sharp signal corresponding to the stretching vibration of the conjugated ketone (C=O) group in the γ-pyrone ring appears around 1643 cm⁻¹. uii.ac.id

Other characteristic peaks include the C=C aromatic stretching vibrations, typically observed in the 1418–1465 cm⁻¹ range, and the C–O–C ether linkage of the xanthone core, which shows stretching vibrations between 1273–1296 cm⁻¹. nih.gov For hydroxyxanthones in general, the carbonyl stretching frequency is a strong band often found near 1650 cm⁻¹, a frequency that can be lowered by intramolecular hydrogen bonding with adjacent hydroxyl groups. ulb.ac.be

Table 1: Characteristic FT-IR Absorption Bands for 2,3,4-Trihydroxy-5-methyl Xanthone

| Functional Group | Absorption Band (cm⁻¹) | Vibration Type | Source(s) |

|---|---|---|---|

| Hydroxyl (-OH) | 3132–3410 | O-H Stretching | researchgate.netresearchgate.net |

| Carbonyl (C=O) | 1643 | C=O Stretching | uii.ac.id |

| Aromatic (C=C) | 1581 | C=C Stretching | uii.ac.id |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete carbon-hydrogen framework of an organic molecule. ulb.ac.be Through one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, the precise connectivity and spatial relationships of atoms can be established.

The ¹H-NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In xanthones, the aromatic protons typically resonate in the downfield region of the spectrum. semanticscholar.org For the analog 2,3,4-trihydroxy-5-methyl xanthone, the spectrum shows distinct signals for the four protons on the aromatic rings. researchgate.net The hydroxyl protons are also observable and their chemical shifts can indicate the presence of intramolecular hydrogen bonding. For instance, a hydroxyl group at position C-1 or C-8 often forms a hydrogen bond with the C-9 carbonyl, causing its proton signal to appear significantly downfield, typically between δ 12-14 ppm. researchgate.net

Table 2: ¹H-NMR Spectral Data for 2,3,4-Trihydroxy-5-methyl Xanthone

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Source(s) |

|---|---|---|---|---|

| Aromatic H | 7.48-7.49 | Doublet | - | researchgate.net |

| Aromatic H | 7.29-7.32 | Doublet of doublets | - | researchgate.net |

| Aromatic H | 7.14 | Singlet | - | researchgate.net |

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. The spectrum for 2,3,4-trihydroxy-5-methyl xanthone shows signals for the aromatic carbons in the range of δ 113.53-165.32 ppm. researchgate.net The carbon of the carbonyl group (C-9) is characteristically deshielded and appears far downfield, with a reported chemical shift of δ 189.38 ppm for this analog. researchgate.net The presence and position of hydroxyl substituents significantly influence the chemical shifts of the carbons to which they are attached, as well as the ortho and para carbons, providing key structural clues. researchgate.net

Table 3: ¹³C-NMR Spectral Data for 2,3,4-Trihydroxy-5-methyl Xanthone

| Carbon Type | Chemical Shift (δ ppm) | Source(s) |

|---|---|---|

| Carbonyl (C=O) | 189.38 | researchgate.net |

| Aromatic (C) | 113.53-165.32 | researchgate.net |

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This information is crucial for piecing together the molecular skeleton by connecting protonated carbons to non-protonated (quaternary) carbons, such as the carbonyl carbon and carbons bearing substituents.

For example, in the structural elucidation of the isomeric 1,4,8-trihydroxyxanthone, HMBC was used to confirm the substitution pattern. semanticscholar.orgresearchgate.net A key correlation was observed between the proton of the hydroxyl group at C-1 (δH 11.05) and the carbon at C-2 (δC 110.51), confirming the proximity of these groups. semanticscholar.orgresearchgate.net Similarly, for this compound, one would expect to see HMBC correlations from the aromatic protons to adjacent quaternary carbons, and from the hydroxyl protons to carbons two and three bonds away, which would definitively establish the 2,3,4-substitution pattern on the A-ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. amu.edu.az The molecular formula of this compound is C₁₃H₈O₅, corresponding to a molecular weight of 244.03 g/mol . Electron Impact Mass Spectrometry (EIMS) of the isomeric compound 1,4,8-trihydroxyxanthone confirms this, showing a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 244. semanticscholar.orgresearchgate.net

The fragmentation of the xanthone core under mass spectrometry typically involves the loss of small, stable molecules. Common fragmentation pathways include the sequential loss of carbon monoxide (CO) and formyl radicals (CHO) from the pyrone ring. amu.edu.azresearchgate.net The presence of hydroxyl groups can lead to the additional loss of water (H₂O). amu.edu.az Analysis of these fragmentation patterns in the mass spectrum provides further corroboration of the xanthone structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. Techniques such as Ultra-High Performance Liquid Chromatography Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap HRMS) have been effectively used to detect and identify trihydroxyxanthones in complex biological samples. nih.gov The analysis provides both a calculated (theoretical) mass for a proposed formula and a found (experimental) mass; a close match between these two values confirms the compound's elemental composition. semanticscholar.orgnih.gov

| Molecular Formula | Adduct | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| C₁₃H₈O₅ | [M-H]⁻ | 243.0302 | 243.0300 | nih.govnih.gov |

| C₁₃H₈O₅ | [M+H]⁺ | 245.0444 | 245.0441 | semanticscholar.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The xanthone scaffold, with its dibenzo-γ-pyrone core, contains a conjugated system of double bonds that gives rise to characteristic electronic transitions. mdpi.comutar.edu.my These transitions, typically π → π* and n → π*, result in distinct absorption bands in the UV-Vis spectrum.

The position (λmax) and intensity of these bands are sensitive to the substitution pattern on the xanthone core. The presence and location of hydroxyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing valuable structural information. who.int For instance, studies on polyhydroxyxanthones demonstrate that specific absorption patterns can help characterize the oxygenation pattern of the molecule. mdpi.comwho.int Time-Dependent Density Functional Theory (TD-DFT) models have been used to understand the electronic transitions responsible for the UV/Vis spectra of xanthones. mdpi.commdpi.com

| Xanthone Type | Band I (nm) | Band II (nm) | Band III (nm) | Reference |

|---|---|---|---|---|

| 1,3,6,7-Tetrahydroxyxanthone | 365 | 313 | 258 | who.int |

| 1,3,7-Trihydroxyxanthone | 368 | 315 | 255 | who.int |

| 1,3,8-Trihydroxyxanthone | ~370 | ~310 | ~250-260 | utar.edu.my |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the isolation of this compound from synthesis reaction mixtures or natural sources and for the subsequent assessment of its purity. semanticscholar.orgresearchgate.net These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a sample. uii.ac.idnih.gov For this compound, the stationary phase is typically a thin layer of silica (B1680970) gel on a plate. semanticscholar.org The compound is spotted on the plate, which is then developed in a sealed chamber with a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). uii.ac.idresearchgate.net

The separation is based on polarity. After development, the spots are visualized, commonly under UV light. semanticscholar.org The position of the compound is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic for a specific compound, stationary phase, and mobile phase system. utar.edu.my

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value | Reference |

|---|---|---|---|---|

| Trihydroxy-methyl-xanthone | Silica Gel | n-Hexane : Ethyl Acetate (3:1) | Multiple spots observed from crude mixture | uii.ac.idresearchgate.net |

| 1,3,6-Trihydroxyxanthone (B1664533) | Silica Gel | CH₂Cl₂ : CH₃OH (95:05) | 0.61 | semanticscholar.orgnih.gov |

| 1,3,8-Trihydroxyxanthone | Silica Gel | Hexane : Ethyl Acetate (1:1) | 0.33 | utar.edu.my |

Column Chromatography

Column chromatography is the most common method for the purification of this compound on a preparative scale. uii.ac.idresearchgate.net This technique utilizes a glass column packed with a stationary phase, typically silica gel with a specific particle size (e.g., 40 μm). semanticscholar.orgnih.gov The crude mixture containing the target compound is loaded onto the top of the column.

A solvent or a mixture of solvents (the eluent) is then passed through the column. nih.gov By gradually increasing the polarity of the eluent (gradient elution), compounds are separated based on their affinity for the stationary phase. uii.ac.id For instance, a gradient starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate or ethanol (B145695) is a common strategy for purifying hydroxylated xanthones. uii.ac.idresearchgate.net Fractions of the eluate are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure this compound.

| Stationary Phase | Elution System Example | Separation Principle | Reference |

|---|---|---|---|

| Silica Gel | Gradient elution from n-Hexane to Ethyl Acetate | Separation based on increasing polarity of compounds | uii.ac.idresearchgate.netnih.gov |

| Silica Gel | Isocratic elution with a fixed solvent mixture (e.g., CH₂Cl₂-Hexane) | Separation of compounds with similar polarities | nih.gov |

Structure Activity Relationship Sar Investigations of 2,3,4 Trihydroxyxanthone and Analogs

Impact of Hydroxyl Group Position and Number on Biological Activities

The hydroxylation pattern on the xanthone (B1684191) scaffold is a key determinant of its biological activity. Specific positions on the dibenzo-γ-pyrone nucleus have been identified as critical for various pharmacological effects.

The anticancer activity of hydroxyxanthones against human liver carcinoma cells is also dependent on the number and position of hydroxyl groups. pandawainstitute.com For example, a hydroxyl group at the 1-position was found to increase the anticancer activity of xanthone. pandawainstitute.com

Studies comparing xanthones with varying numbers of hydroxyl groups have provided valuable insights into their structure-activity relationships. For instance, in terms of anticancer activity against breast cancer cells, monohydroxyxanthones (with the exception of 1-hydroxyxanthone) were found to be more potent than dihydroxy-, trihydroxy-, and tetrahydroxyxanthones. ijcea.orgijcea.org Specifically, 3-hydroxyxanthone emerged as a potent anticancer compound. ijcea.orgijcea.org

Conversely, other studies have shown that certain di- and trihydroxyxanthones exhibit stronger anticancer activity than the parent xanthone. semanticscholar.orgijcea.org For example, 1,3-dihydroxyxanthone and 1,3,6-trihydroxyxanthone (B1664533) showed enhanced activity. semanticscholar.orgijcea.org The antioxidant potential of xanthones is also influenced by the hydroxylation pattern, with compounds possessing catechol or hydroquinone (B1673460) moieties generally exhibiting higher activity. nih.gov

| Compound | Number of Hydroxyl Groups | Key Positions | Observed Activity Trend | Reference |

|---|---|---|---|---|

| 1-Hydroxyxanthone (B191526) | Mono | C-1 | Less active than Xanthone against T47D cells | ijcea.org |

| 3-Hydroxyxanthone | Mono | C-3 | More potent than di-, tri-, and tetra-hydroxylated xanthones against T47D cells | ijcea.orgijcea.org |

| 1,3-Dihydroxyxanthone | Di | C-1, C-3 | Stronger anticancer activity than Xanthone | semanticscholar.orgijcea.org |

| 1,7-Dihydroxyxanthone | Di | C-1, C-7 | Stronger anticancer activity than 1-hydroxyxanthone against HepG2 cells | pandawainstitute.com |

| 1,3,6-Trihydroxyxanthone | Tri | C-1, C-3, C-6 | Stronger anticancer activity than Xanthone | semanticscholar.orgijcea.org |

| 3,4,6-Trihydroxyxanthone | Tri | C-3, C-4, C-6 | Reported as one of the most active anticancer agents among a synthesized series | researchgate.net |

| 3,5,6,7-Tetrahydroxyxanthone | Tetra | C-3, C-5, C-6, C-7 | Less active than Xanthone against T47D cells | ijcea.org |

Influence of Additional Substituents on Xanthone Pharmacophores

Beyond hydroxylation, the introduction of other functional groups onto the xanthone core can significantly modulate its biological properties.

Methylation of hydroxyl groups on the xanthone scaffold can have a profound impact on biological activity. The process of methylation is crucial in various metabolic pathways and can be affected by environmental factors. nih.govresearchgate.netresearchgate.net In some instances, methoxy (B1213986) substituents have been shown to result in higher anticancer activity compared to the parent hydroxylated compounds. mdpi.com However, multiple methylations can also lead to a marked decrease in activity, as observed in the transformation of γ-mangostin to β-mangostin, which significantly reduced its electron-transfer potential. nih.gov The level and distribution of histone methylation, which can be influenced by transcriptional activity, also play a role in gene expression. nih.gov

Glycosylation, the attachment of sugar moieties, is another key modification that influences the properties of xanthones. researchgate.net This can occur as O-glycosides or C-glycosides. mdpi.com The addition of a glycosyl group can slightly decrease the electron-transfer potential of the xanthone. nih.gov

Fusing heterocyclic rings to the xanthone scaffold can also lead to potent biological activity. For example, the presence of a 2,2-dimethyl-3,4-dihydropyran moiety has been reported to be critical for the anticancer activity of certain xanthone derivatives. mdpi.com

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov Several QSAR studies have been conducted on xanthone derivatives to understand the structural requirements for their anticancer and other biological effects. researchgate.netnih.govpandawainstitute.cominnovareacademics.in

These models have identified key molecular descriptors that are significantly correlated with anticancer activity. nih.govpandawainstitute.com These descriptors include dielectric energy, hydroxyl group count, LogP (lipophilicity), shape index, and solvent-accessible surface area. nih.gov By using QSAR models, it is possible to virtually screen newly designed xanthone derivatives and predict their activity, which can aid in the identification of novel and potent inhibitors for specific biological targets. nih.govpandawainstitute.com For instance, 3D-QSAR studies on xanthone derivatives as α-glucosidase inhibitors have shown that the biological activity depends on steric and electrostatic interactions. researchgate.net

| Descriptor | Significance in Biological Activity | Reference |

|---|---|---|

| Dielectric Energy | Significantly correlated with anticancer activity. | nih.gov |

| Group Count (Hydroxyl) | Important for anticancer activity. | nih.gov |

| LogP | Correlates with lipophilicity and influences anticancer activity. | nih.gov |

| Shape Index Basic (order 3) | A descriptor of molecular shape that is correlated with anticancer activity. | nih.gov |

| Solvent-Accessible Surface Area | Related to the interaction of the molecule with its environment and anticancer activity. | nih.gov |

| Atomic Charges (e.g., C1, C3, C4a, C7) | Significantly influence anticancer activity in some QSAR models. | pandawainstitute.com |

| Highest Occupied Molecular Orbital (HOMO) | An electronic descriptor that can influence anticancer activity. | pandawainstitute.com |

Molecular Descriptors in QSAR Studies

In the development of QSAR models for xanthone derivatives, a variety of molecular descriptors are employed to quantify different aspects of the molecular structure. These descriptors can be broadly categorized into electronic, hydrophobic, and steric/topological parameters. While specific QSAR studies focusing exclusively on 2,3,4-Trihydroxyxanthone are not extensively documented, the broader literature on xanthone analogs provides insight into the key descriptors that likely govern its activity.

Electronic Descriptors:

Atomic Net Charge: The distribution of electron density within a molecule is a critical determinant of its interaction with biological targets. QSAR studies on xanthone derivatives have frequently identified the net atomic charges on specific carbon and oxygen atoms of the xanthone scaffold as significant contributors to their biological activity. nih.govinnovareacademics.in For instance, the charges on atoms in the pyran ring and the attached phenyl rings can influence hydrogen bonding and electrostatic interactions with receptor sites. nih.gov

Polarizability: This descriptor relates to the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions, such as van der Waals forces, between the compound and its target.

Hydrophobic Descriptors:

Log P (Octanol-Water Partition Coefficient): Log P is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. For xanthone derivatives, Log P is a commonly used descriptor in QSAR studies and has been correlated with their anticancer activities. nih.govnih.gov A balanced Log P is often necessary for optimal bioavailability.

Steric and Topological Descriptors:

Mass and Volume: The size and shape of a molecule are fundamental to its ability to fit into a receptor's binding pocket. Molecular mass and volume are basic descriptors that account for the steric bulk of the compound and its substituents.

Shape Index: More sophisticated shape indices can be used to provide a more detailed characterization of the molecular shape, which can be crucial for specific receptor interactions. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Xanthone Analogs

| Descriptor Category | Descriptor Name | Description | Potential Relevance to this compound |

| Electronic | Atomic Net Charge | Distribution of electron density on individual atoms. | The hydroxyl groups at positions 2, 3, and 4 would significantly influence the charge distribution, affecting hydrogen bonding potential. |

| Dipole Moment | Measure of the overall polarity of the molecule. | The arrangement of the three hydroxyl groups would create a significant dipole moment, impacting solubility and receptor interactions. | |

| Polarizability | The ability of the electron cloud to be distorted. | Important for non-covalent binding interactions with a biological target. | |

| Hydrophobic | Log P | The logarithm of the partition coefficient between n-octanol and water. | A key factor in determining the compound's ability to cross cell membranes and reach its target. |

| Steric/Topological | Mass | The total mass of the molecule. | A fundamental descriptor related to the size of the compound. |

| Volume | The three-dimensional space occupied by the molecule. | Influences how well the molecule fits into a binding site. |

Statistical Validation of QSAR Models

The development of a reliable QSAR model requires rigorous statistical validation to ensure its predictive power and robustness. Multiple Linear Regression (MLR) is a commonly employed statistical method in QSAR studies of xanthone derivatives to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govinnovareacademics.innih.govnih.gov

The general form of an MLR equation in a QSAR context is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀, c₁, c₂, ..., cₙ are regression coefficients.

D₁, D₂, ..., Dₙ are the molecular descriptors.

Key Statistical Parameters for Validation:

Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the biological activity that is predictable from the molecular descriptors. nih.govnih.gov A value closer to 1.0 suggests a better fit of the model to the data.

Cross-validated Coefficient of Determination (q² or Q²): To assess the predictive ability of the model, cross-validation techniques like leave-one-out (LOO) are used. nih.gov A high q² value (typically > 0.5) indicates good internal predictivity.

Standard Error of Estimate (SEE): This represents the standard deviation of the residuals and gives a measure of the model's accuracy. innovareacademics.innih.gov Lower values of SEE indicate a more accurate model.

Table 2: Illustrative Statistical Parameters for a Hypothetical QSAR Model of Xanthone Analogs

| Statistical Parameter | Symbol | Typical Range for a Valid Model | Interpretation |

| Number of Compounds | n | > 20 | A sufficiently large dataset is needed for a robust model. |

| Coefficient of Determination | R² | > 0.6 | Indicates a good correlation between descriptors and activity. |

| Cross-validated R² (Leave-One-Out) | q² | > 0.5 | Suggests good internal predictive power of the model. |

| Standard Error of Estimate | SEE | Low values | Indicates smaller differences between predicted and actual activities. |

| Fischer's Test Value | F | High values | Demonstrates the statistical significance of the regression model. |

Computational Chemistry and Molecular Modeling Studies of 2,3,4 Trihydroxyxanthone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While studies have reported the molecular docking of various other trihydroxyxanthone isomers against targets related to cancer, infectious diseases, and inflammation, no specific data were found for 2,3,4-Trihydroxyxanthone.

Prediction of Binding Affinities with Enzymes and Receptors

The prediction of binding affinity, often expressed as a docking score (e.g., in kcal/mol), is a key outcome of molecular docking simulations. This value estimates the strength of the interaction between the ligand and its target. A review of published research reveals no specific binding affinity data for this compound with any enzymes or receptors. Studies on related compounds, such as other hydroxyxanthone derivatives, have shown potential interactions with various proteins, but these findings cannot be extrapolated to the 2,3,4-isomer.

Elucidation of Proposed Binding Modes

Beyond predicting affinity, docking studies elucidate the specific binding mode, detailing the hydrogen bonds, hydrophobic interactions, and other molecular interactions between the ligand and the amino acid residues of the target protein. There is no available literature that describes the proposed binding modes or specific amino acid interactions for this compound within the active site of any biological target.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to understand the electronic structure and geometry of molecules. These methods provide fundamental information about a compound's stability, reactivity, and spectroscopic properties.

Geometry Optimization Techniques (e.g., AM1, PM3, Hartree-Fock (HF), Density Functional Theory (DFT) Methods)

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. Methods like Density Functional Theory (DFT) are commonly used for this purpose. While DFT and other quantum methods have been applied to the parent xanthone (B1684191) structure and other derivatives, there are no published studies detailing the optimized geometry or electronic properties of this compound obtained through these specific techniques.

Conformational Analysis and Stability

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. This is crucial for understanding how a molecule might interact with a biological target. No specific conformational analysis or stability studies for this compound have been reported in the scientific literature.

In Silico Screening and Virtual Drug Discovery Paradigms

In silico screening uses computational methods to search large databases of small molecules to identify those that are most likely to bind to a drug target. While the general class of xanthones has been part of virtual screening campaigns for discovering new drug candidates, there is no specific mention of this compound as a lead compound or a subject of such screening paradigms in the available research.

Natural Abundance and Isolation of Trihydroxyxanthones

Major Plant Families Producing Xanthones

Several plant families are particularly well-known for their rich and diverse xanthone (B1684191) content. These compounds are often found in various plant parts, including the roots, bark, leaves, and fruits. nih.gov The biosynthesis of xanthones in plants typically involves the shikimate and acetate (B1210297) pathways. mdpi.comnih.gov

The most prominent plant families that serve as major sources of xanthones include:

Clusiaceae (or Guttiferae): This family is arguably one of the most significant sources of xanthones, with a vast array of structurally diverse compounds isolated from its genera, such as Garcinia and Calophyllum. nih.govtandfonline.comnih.govmdpi.comnih.govacs.orgnih.gov For instance, the pericarp of the mangosteen fruit (Garcinia mangostana) is a well-known source of numerous xanthones, including the extensively studied α-mangostin. acs.orgnih.gov

Hypericaceae: The genus Hypericum, which includes St. John's Wort (Hypericum perforatum), is another prolific producer of xanthones. mdpi.comnih.govtandfonline.commdpi.comwikipedia.org These plants synthesize a variety of xanthones, some of which are being investigated for their biological activities.

Gentianaceae: This family, encompassing the genus Gentiana, has a long history of use in traditional medicine, partly attributed to its xanthone content. mdpi.comnih.govwebmd.comresearchgate.netresearchgate.net The first natural xanthone, gentisin, was isolated from Gentiana lutea. mdpi.comuniroma1.it

Polygalaceae: Various species within the Polygala genus have been found to contain xanthones and their glycosides. digitellinc.combenthamdirect.comsemanticscholar.orgjlu.edu.cnd-nb.infonih.gov

Caryophyllaceae: Commonly known as the pink or carnation family, this family also contributes to the natural diversity of xanthones. nih.govmdpi.comnih.govwikipedia.orgresearchgate.net

The following table provides examples of xanthones isolated from these major plant families:

| Plant Family | Genus/Species | Example of Isolated Xanthone | Reference |

| Clusiaceae | Garcinia mangostana | α-Mangostin | acs.orgnih.gov |

| Garcinia nigrolineata | Nigrolineaxanthone AA | tandfonline.comnih.gov | |

| Garcinia schomburgkiana | Dihydroosajaxanthone | nih.gov | |

| Hypericaceae | Hypericum perforatum | Norathyriol | nih.gov |

| Hypericum stellatum | Isojacareubin | mdpi.com | |

| Hypericum scabrum | 1,2,5,7-tetrahydroxyxanthone | mdpi.com | |

| Gentianaceae | Gentiana kochiana | Gentiacaulein, Gentiakochianin | nih.govwebmd.com |

| Gentiana lutea | Gentisin | mdpi.comuniroma1.it | |

| Polygalaceae | Securidaca longipedunculata | Polymethoxylated xanthones | digitellinc.com |

| Polygala azizsancarii | 1,7-dihydroxy-3-methoxyxanthone | d-nb.info | |

| Caryophyllaceae | Saponaria vaccaria | Oxygenated xanthones | mdpi.com |

Microbial and Marine Organism Sources of Xanthone Derivatives

Beyond the plant kingdom, a significant number of xanthone derivatives have been isolated from various microorganisms and marine organisms. The biosynthetic pathways for xanthones in fungi and lichens differ from those in plants, primarily relying on the polyketide pathway. mdpi.comnih.govresearchgate.net

Fungi: Fungi, particularly endophytic and marine-derived species, are a rich source of novel xanthones. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net Genera such as Aspergillus, Penicillium, and Phomopsis have yielded a variety of these compounds, some exhibiting interesting biological activities. mdpi.comresearchgate.netnih.gov For instance, a mangrove-derived fungus, Penicillium citrinum, was found to produce new chlorinated xanthones. nih.gov

Lichens: Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, are known to produce a wide array of secondary metabolites, including unique xanthones. mdpi.comresearchgate.netnih.govwikipedia.org Lichexanthone was the first xanthone to be identified from a lichen source. wikipedia.org The biosynthesis of xanthones in lichens is a result of the fungal partner's metabolic activity. nih.gov

Algae: While less common than in fungi and lichens, some xanthophylls, which are a class of oxygen-containing carotenoid pigments, are produced by microalgae. mdpi.comyoutube.com However, the structural relationship between xanthophylls and the dibenzo-γ-pyrone core of xanthones is distinct.

Bacteria: Actinomycetes, a group of bacteria, have been shown to produce polycyclic xanthones with potent biological activities. frontiersin.org

The following table provides examples of xanthones isolated from microbial and marine sources:

| Source Organism | Genus/Species | Example of Isolated Xanthone Derivative | Reference |

| Fungus | Penicillium citrinum | 4-chloro-1-hydroxy-3-methoxy-6-methyl-8-methoxycarbonyl-xanthen-9-one | nih.gov |

| Aspergillus sp. ZA-01 | Aspergixanthones A-K | nih.gov | |

| Lichen | Hypotrachyna osseoalba | Lichexanthone | wikipedia.org |

| Lecanora dispersa | 2,7-dichlorolichexanthone | nih.gov | |

| Bacterium | Streptomyces sp. | Cervinomycins A1 and A2 | frontiersin.org |

Strategies for Extraction and Purification from Complex Matrices

The isolation of pure xanthones from their natural sources is a critical step for their structural elucidation and the evaluation of their biological properties. This process typically involves a series of extraction and chromatographic techniques to separate the target compounds from a complex mixture of other metabolites. mdpi.com

Extraction:

The initial step involves the extraction of the crude mixture from the source material. The choice of solvent is crucial and is often based on the polarity of the target xanthones. Common solvents used for the extraction of xanthones include:

Methanol

Ethyl acetate

Acetone

Dichloromethane

Purification:

Following extraction, the crude extract is subjected to various purification techniques to isolate the individual xanthone compounds. These methods exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity.

Common purification strategies include:

Column Chromatography: This is a fundamental technique used for the separation of compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel and Sephadex are commonly used stationary phases.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile technique for the separation, identification, and quantification of individual compounds in a mixture. It offers high resolution and sensitivity.

Preparative Thin-Layer Chromatography (TLC): This technique is often used for small-scale purifications.

Crystallization: If a compound is obtained in a sufficiently pure form, crystallization can be used as a final purification step.

The successful isolation and purification of xanthones rely on a combination of these techniques, often requiring a multi-step approach to achieve the desired level of purity.

Future Research Trajectories and Academic Perspectives on 2,3,4 Trihydroxyxanthone

Development of Novel Synthetic Analogues with Targeted Biological Actions

A significant avenue of future research lies in the rational design and synthesis of novel analogues of 2,3,4-trihydroxyxanthone. By strategically modifying its chemical structure, researchers aim to enhance its biological activity, improve its pharmacokinetic profile, and target specific cellular pathways with greater precision.

The synthesis of xanthone (B1684191) derivatives has been a focal point of research to discover new compounds with potent biological activities, such as antimalarial effects. researchgate.net The process often involves modifying the core xanthone structure through various chemical reactions to create a library of new molecules. These synthetic strategies can introduce different functional groups to the xanthone scaffold, leading to derivatives with improved therapeutic properties. For instance, the synthesis of 2,3,4-trihydroxy-5-methyl xanthone has been achieved using gallic acid and o-cresol (B1677501) with Eaton's reagent. researchgate.net

The introduction of various substituents to the xanthone core can significantly influence its biological effects. For example, the addition of a 1,2,3-triazole ring at the C3-position of the xanthone structure has been explored to enhance its anticancer properties. nih.gov Studies have shown that compounds with deactivating groups often exhibit higher activity compared to those with electron-donating groups. nih.gov Furthermore, the development of halogenated and carboxylated xanthones has been inspired by naturally occurring chlorinated lichen xanthones, which have shown promising antibacterial and antifungal activities. nih.gov

The exploration of structure-activity relationships (SAR) is crucial in guiding the design of these novel analogues. By systematically altering the substitution pattern on the xanthone nucleus and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effects. This approach has been successfully applied to develop pyranoxanthones with potent in vitro growth inhibitory activity against various tumor cell lines. nih.gov

Future efforts in this area will likely involve:

Combinatorial Chemistry: Generating large libraries of this compound derivatives with diverse structural modifications.

Computational Modeling and Drug Design: Utilizing in silico methods to predict the biological activity and pharmacokinetic properties of novel analogues, thereby prioritizing the synthesis of the most promising candidates.

Target-Based Synthesis: Designing and synthesizing analogues that are specifically tailored to interact with a particular molecular target, such as an enzyme or a receptor, implicated in a disease process.

A summary of synthetic approaches for xanthone derivatives is presented in the table below.

| Synthesis Method | Starting Materials | Reagents | Key Features |

| Modified Grover, Shah and Shah (GSS) method | Hydroxybenzoic acid, Phenol (B47542) derivatives | Eaton's reagent | Acylation-dehydration reaction |

| O-alkylation and Click Reaction | 2-hydroxybenzoic acid, 1,3,5-trihydroxybenzene | K2CO3, KI, propargyl bromide, benzyl (B1604629) azides | Introduction of 1,2,3-triazole ring |

| Classical and Non-classical Methodologies | Hydroxyxanthones | Prenylating agents, K10 clay, Microwave irradiation | Synthesis of prenylated xanthones |

Advanced Mechanistic Investigations via Systems Biology Approaches

While preliminary studies have shed light on the potential biological activities of this compound, a comprehensive understanding of its mechanism of action at a systemic level is still lacking. Systems biology, an interdisciplinary field that combines experimental and computational approaches to study complex biological systems, offers a powerful framework for elucidating the intricate molecular interactions and signaling pathways modulated by this compound.

Future research in this domain will likely employ a range of "omics" technologies, including:

Genomics: To identify genes whose expression is altered in response to treatment with this compound.

Proteomics: To characterize changes in the cellular proteome and identify protein targets of the compound.

Metabolomics: To analyze the metabolic profile of cells or organisms and understand how this compound influences metabolic pathways.

By integrating data from these different omics platforms, researchers can construct comprehensive models of the compound's mechanism of action. This systems-level understanding will be invaluable for identifying novel therapeutic targets, predicting potential off-target effects, and developing more effective treatment strategies.

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in drug discovery and development. genesispub.org Exploring the synergistic potential of this compound in combination with other bioactive compounds, including conventional drugs and other natural products, could lead to the development of more effective and safer therapeutic regimens.

Potential areas of investigation include:

Combination with Chemotherapeutic Agents: Investigating whether this compound can enhance the efficacy of existing anticancer drugs, potentially allowing for lower doses and reduced side effects. The synergistic effects of xanthone derivatives with drugs like doxorubicin (B1662922) have already been reported. researchgate.net

Combination with Antibiotics: Assessing the ability of this compound to potentiate the activity of antibiotics against drug-resistant bacteria. Plant-derived bioactive compounds have shown promise in modulating bacterial multidrug resistance. mdpi.com

Combination with Other Phytochemicals: Exploring the synergistic interactions between this compound and other plant-derived compounds, which could lead to the development of potent multi-target therapies. nih.gov

These studies will not only open up new therapeutic possibilities but also provide valuable insights into the complex interplay between different bioactive molecules.

Applications in Synthetic Biology for Enhanced Production

The natural abundance of this compound may be limited, hindering its large-scale production for research and potential commercialization. Synthetic biology offers a promising solution to this challenge by enabling the development of engineered microbial systems for the efficient and sustainable production of this valuable compound.

Key strategies in this area include:

Metabolic Engineering: Modifying the metabolic pathways of a host microorganism, such as bacteria or yeast, to channel cellular resources towards the synthesis of this compound. This involves the introduction of genes encoding the necessary biosynthetic enzymes and the optimization of fermentation conditions.

Development of Synthetic Biology Toolkits: Creating a collection of well-characterized genetic parts, such as promoters, ribosome binding sites, and origins of replication, for the fine-tuning of gene expression and the optimization of metabolic pathways in the host organism. nih.govresearchgate.net

Utilization of Low-Cost Feedstocks: Engineering microbial cell factories to utilize inexpensive and renewable feedstocks, such as agricultural waste or industrial byproducts, for the production of this compound, thereby improving the economic viability of the process. nih.gov

The successful application of synthetic biology will not only ensure a reliable and scalable supply of this compound but also contribute to the development of a more sustainable bio-based economy.

Methodological Advancements in Characterization and Analysis

The accurate characterization and quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations, are essential for quality control, pharmacokinetic studies, and mechanistic investigations. Future research will focus on the development and refinement of analytical methods to enhance their sensitivity, specificity, and throughput.

Key areas of advancement include:

High-Performance Liquid Chromatography (HPLC): Developing novel stationary phases and mobile phase compositions to improve the separation and resolution of this compound from other closely related compounds. nih.gov

Mass Spectrometry (MS): Utilizing advanced MS techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), for the unambiguous identification and structural elucidation of this compound and its metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced NMR techniques, including two-dimensional NMR, for the complete structural characterization of this compound and its synthetic analogues. researchgate.netnih.gov

Hyphenated Techniques: Combining the separation power of chromatography with the detection capabilities of MS and NMR (e.g., LC-MS, LC-NMR) to provide a comprehensive analytical platform for the analysis of complex samples.

These methodological advancements will provide researchers with more powerful tools to study the chemistry and biology of this compound, ultimately accelerating its journey from a promising natural product to a potential therapeutic agent.

Q & A

Q. What are the established methodologies for synthesizing 2,3,4-trihydroxyxanthone derivatives, and how are they characterized?

Synthesis of this compound derivatives typically employs modified Grover, Shah, and Shah (GSS) methods. For example, gallic acid and o-cresol are condensed using Eaton’s reagent (P2O5/MeSO3H) via acylation-dehydration at 80°C for 3 hours, yielding 2,3,4-trihydroxy-5-methyl xanthone (43% yield). Characterization involves IR spectroscopy (to confirm hydroxyl and carbonyl groups), (to identify aromatic protons and substitution patterns), and (to verify the xanthone backbone and substituents) .

Q. How is the preliminary biological activity of this compound assessed in anticancer research?

Standard protocols include in vitro cytotoxicity assays against cancer cell lines (e.g., HeLa, WiDr) using MTT or SRB assays. IC values quantify potency, while selectivity indices (SI = IC / IC) evaluate toxicity. For instance, 1,3-dihydroxyxanthone exhibits an IC of 0.086 mM against HeLa cells (SI = 3.591), comparable to doxorubicin (IC = 0.068 mM), but with lower toxicity .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of this compound derivatives?

Molecular docking studies reveal that hydroxyl and methyl groups facilitate interactions with DNA-binding enzymes like Topoisomerase II. For example, trihydroxyxanthone derivatives form hydrogen bonds and π–π stacking with DNA bases, disrupting Topoisomerase II activity and inducing DNA damage. Computational models (e.g., AutoDock Vina) validate binding affinities and active-site interactions .

Q. How do hydroxylation patterns influence the bioactivity of trihydroxyxanthones?

Structure-activity relationship (SAR) studies demonstrate that hydroxyl group positions critically modulate activity. For example:

- 1,3-Dihydroxyxanthone (IC = 0.086 mM) shows superior anticancer activity due to intramolecular hydrogen bonding stabilizing interactions with DNA.

- 1,3,8-Trihydroxyxanthone (SI = 12.26) exhibits lower toxicity but reduced potency (IC = 0.277 mM), highlighting a trade-off between selectivity and efficacy .

Q. How can computational methods predict the antioxidant capacity of this compound?

Density Functional Theory (DFT) calculates radical scavenging activity by analyzing bond dissociation enthalpy (BDE) and ionization potential (IP). For 1,2,4-trihydroxyxanthone, the hydroxyl group at C-4 exhibits the lowest BDE (75 kcal/mol), indicating high reactivity toward hydroxyl radicals. Hydroperoxyl radical quenching is further predicted via H-atom transfer mechanisms .

Q. How should researchers address contradictory data on cytotoxicity across studies?

Discrepancies in IC values (e.g., 1,6-dihydroxyxanthone: IC = 0.322 mM vs. 0.355 mM in WiDr cells) arise from:

- Cell line variability : Genetic differences in drug uptake/metabolism.

- Experimental conditions : Solvent polarity, pH, and incubation time affecting compound stability.

- Structural modifications : Methyl or methoxy groups altering solubility and membrane permeability. Standardizing assay protocols and reporting SI values can mitigate inconsistencies .

Q. What enzymatic modifications enhance the bioactivity of trihydroxyxanthones?

Prenylation by prenyltransferases (e.g., AstPT) introduces hydrophobic groups (e.g., dimethylallyl) to 1,3,6-trihydroxyxanthone, improving membrane permeability and target affinity. HPLC and HR-EI-MS confirm regioselective modifications, with DMAPP (dimethylallyl pyrophosphate) as the optimal prenyl donor .

Methodological Considerations

Q. How are selectivity indices (SI) interpreted in toxicity assessments?

An SI > 2.00 indicates low toxicity to normal cells. For example, 1,3,8-trihydroxyxanthone (SI = 12.26) is safer than 1,3-dihydroxyxanthone (SI = 3.591) but less potent. Researchers must balance SI and IC when prioritizing lead compounds .

Q. What analytical techniques resolve structural ambiguities in synthetic derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.